![molecular formula C7H18N2O3 B14350093 1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)- CAS No. 92751-09-2](/img/structure/B14350093.png)
1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)- is an organic compound with the molecular formula C6H16N2O3. This compound is known for its versatile applications in various fields, including biochemistry, molecular biology, and industrial processes. It is a derivative of 1,3-propanediol, with additional functional groups that enhance its reactivity and utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)- typically involves the reaction of 1,3-propanediol with 3-aminopropylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and recrystallization, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the preparation of buffers and reagents for biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. In biochemical assays, it acts as a buffer, maintaining the pH of the reaction environment and stabilizing proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- **
2-Amino-2-methyl-1,3-propanediol: Similar in structure but with a methyl group instead of a hydroxymethyl group.
Propiedades
Número CAS |
92751-09-2 |
|---|---|
Fórmula molecular |
C7H18N2O3 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-(3-aminopropylamino)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C7H18N2O3/c8-2-1-3-9-7(4-10,5-11)6-12/h9-12H,1-6,8H2 |
Clave InChI |
USBRHBQQPXIKCE-UHFFFAOYSA-N |
SMILES canónico |
C(CN)CNC(CO)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


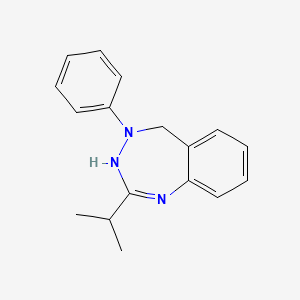
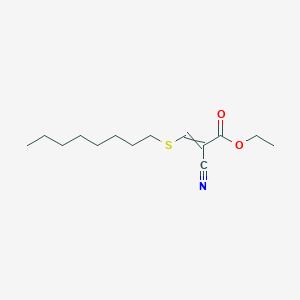
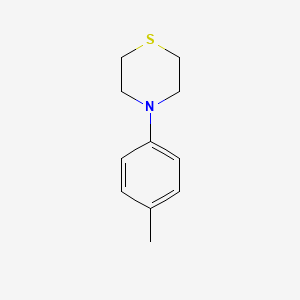
![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)

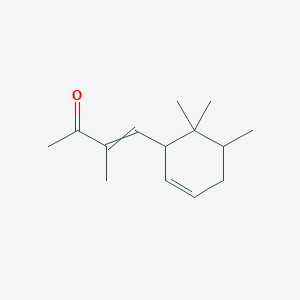
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
phosphanium chloride](/img/structure/B14350065.png)
![4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline)](/img/structure/B14350066.png)
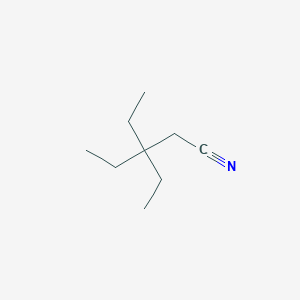
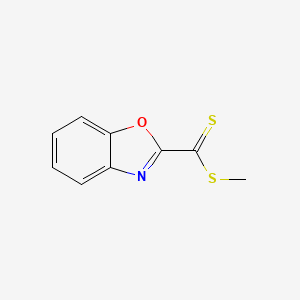
![Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate](/img/structure/B14350077.png)
![1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14350084.png)
